

Total Synthesis of (±)-Paniculidine A: A Technical Guide

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Compound of Interest

Compound Name: (±)-Paniculidine A

Cat. No.: B15591340

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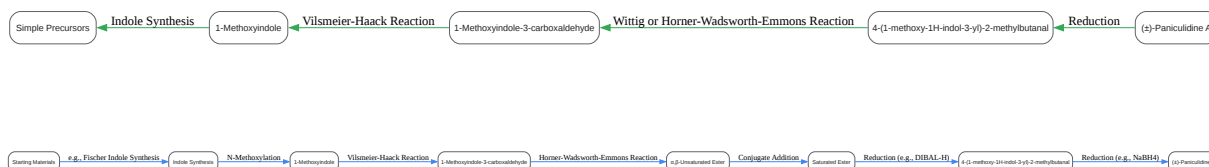
For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Paniculidine A is a naturally occurring indole alkaloid with a core structure featuring a 1-methoxyindole moiety. While its biological activities are not extensively documented in publicly available literature, its unique structure has garnered interest in the field of synthetic organic chemistry. This technical guide provides a comprehensive overview of a plausible synthetic approach to **(±)-Paniculidine A**, based on established methodologies for the synthesis of related compounds. The guide includes detailed experimental protocols for key transformations, quantitative data where available from analogous syntheses, and logical workflow diagrams to facilitate understanding and replication.

Retrosynthetic Analysis

A logical retrosynthetic analysis of **(±)-Paniculidine A** suggests a convergent approach. The primary disconnection can be made at the C3-C4 bond of the indole ring, separating the 1-methoxyindole-3-acetaldehyde precursor from a suitable C2-synthon. A further disconnection of the 1-methoxyindole-3-acetaldehyde reveals 1-methoxyindole-3-carboxaldehyde as a key intermediate, which can be synthesized from 1-methoxyindole. The synthesis of 1-methoxyindole itself can be achieved from commercially available starting materials.



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